ethyl 5-(oxan-2-yloxy)pent-2-ynoate
Description
Ethyl 5-(oxan-2-yloxy)pent-2-ynoate is a propargyl ester derivative featuring a tetrahydropyran (oxane) ether substituent at the 5-position of a pent-2-ynoate backbone. This compound is of interest in organic synthesis due to its dual functionality: the alkyne group enables click chemistry or cycloaddition reactions, while the oxane-protected alcohol enhances solubility and modulates reactivity.
Properties
Molecular Formula |
C12H18O4 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
ethyl 5-(oxan-2-yloxy)pent-2-ynoate |
InChI |
InChI=1S/C12H18O4/c1-2-14-11(13)7-3-5-9-15-12-8-4-6-10-16-12/h12H,2,4-6,8-10H2,1H3 |
InChI Key |
FOIRORZMUKGKTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CCCOC1CCCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(oxan-2-yloxy)pent-2-ynoate typically involves the reaction of 3,4-dihydro-2H-pyran with ethyl 2-hydroxyacetate in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out in a solvent like toluene at room temperature overnight . This method ensures the formation of the tetrahydropyran ring and the ester linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
ethyl 5-(oxan-2-yloxy)pent-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or the tetrahydropyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ethyl 5-(oxan-2-yloxy)pent-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-(oxan-2-yloxy)pent-2-ynoate involves its interaction with specific molecular targets, leading to various biochemical effects. The tetrahydropyran ring can act as a protecting group, while the ester and pentynoate groups participate in reactions that modify biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Differences in Reactivity and Stability
- Protecting Groups: The TBS group (in Methyl 5-(TBS-oxy)pent-2-ynoate) offers superior stability under basic conditions compared to the oxane group, which may hydrolyze under acidic conditions . TMS-protected analogs (e.g., Ethyl 4-methyl-4-TMS-pent-2-ynoate) are highly volatile, limiting their utility in high-temperature reactions .
- Positional Isomerism :
- Functional Group Diversity: The ureido substituent in Ethyl 5-(1-cyclopropyl-3,3-dimethylureido)pent-2-ynoate introduces hydrogen-bonding capability, enhancing interactions in biological systems .
Drug Design and Bioactivity
Materials Science
Analytical Techniques
- Crystallographic studies (e.g., SHELXL refinement) of Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate validate the utility of X-ray diffraction for structural elucidation of complex esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
